Product packaging for Estradiol 3-Enanthate(Cat. No.:CAS No. 55540-97-1)

Estradiol 3-Enanthate

Cat. No.: B601981
CAS No.: 55540-97-1
M. Wt: 384.56
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol 3-Enanthate, with the CAS registry number 55540-97-1, is a steroid compound with a molecular formula of C25H36O3 and a molecular weight of 384.56 g/mol . This chemical is an ester derivative of estradiol, specifically modified at the 3-position, and serves as an important impurity and metabolite in pharmaceutical and biochemical research . As a research chemical, it is valuable for studies investigating the pharmacokinetics, metabolism, and analytical profiling of estrogenic compounds . Estradiol esters like this compound act as prodrugs, where the ester group is cleaved by esterases in the body to release the active parent hormone, estradiol . Estradiol itself is a natural estrogen that functions by binding to and activating estrogen receptors (ERα and ERβ), modulating gene transcription in various target tissues . Research involving this compound is fundamental to understanding hormone signaling, metabolism, and the development of hormone-based therapies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

55540-97-1

Molecular Formula

C25H36O3

Molecular Weight

384.56

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Estradiol 3 Enanthate

Historical Development of Estradiol (B170435) Enanthate Synthesis

The development of estradiol esters was driven by the need to improve the therapeutic properties of estradiol. wikipedia.org The esterification of estradiol was found to enhance its resistance to first-pass metabolism and increase its lipophilicity, which allows for a longer duration of action when administered via intramuscular injection. wikipedia.org While the first estrogen ester, estradiol benzoate (B1203000), was marketed in 1933, estradiol enanthate was first described in 1954. wikipedia.orgwikipedia.org Early methods for producing estradiol esters involved the reduction of corresponding estrone (B1671321) esters. google.com A key advancement was the discovery that treating an estrone ester with catalytically activated hydrogen in the presence of platinum oxide as a catalyst, using an aliphatic ester of low boiling point like ethyl acetate (B1210297) as a solvent, could directly yield the pure estradiol 3-ester. google.com This process was significant as it avoided the wasteful production of free estradiol and the formation of complex mixtures that were difficult to separate. google.com

Classical and Contemporary Synthetic Routes to Estradiol 3-Enanthate

The primary method for synthesizing this compound is through the esterification of the estradiol molecule. smolecule.com This process can be achieved through various chemical strategies, each with its own set of advantages and considerations.

Esterification Reactions at the C3 Position: Mechanistic Considerations

The synthesis of this compound specifically involves the esterification of the hydroxyl group at the C3 position of the estradiol steroid nucleus. smolecule.com This phenolic hydroxyl group is more acidic than the secondary alcohol at the C17 position, which can influence its reactivity. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. In one common approach, estradiol is reacted with heptanoic acid (enanthic acid) in the presence of a coupling agent and a catalyst. The coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of estradiol. A catalyst, often 4-dimethylaminopyridine (B28879) (DMAP), is used to enhance the reaction rate. google.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) to prevent hydrolysis of the ester product.

Alternatively, the esterification can be carried out using an acid anhydride (B1165640) or an acyl chloride derivative of heptanoic acid, such as heptanoyl chloride. This method may proceed under basic conditions, for example in the presence of pyridine (B92270), which acts as both a solvent and a base to neutralize the hydrochloric acid byproduct.

Precursor Chemistry: Selection and Preparation of Starting Materials

The primary starting materials for the synthesis of this compound are estradiol and a derivative of heptanoic acid. smolecule.com Estradiol itself can be produced from cholesterol through a series of biochemical reactions or synthesized via total synthesis from non-steroidal precursors. wikipedia.orglookchem.com One common industrial route to estradiol involves the reduction of estrone. google.com The choice of the heptanoic acid derivative (e.g., heptanoic acid, heptanoyl chloride, or heptanoic anhydride) will dictate the specific reaction conditions and reagents required for the esterification. The purity of the starting materials is crucial for obtaining a high yield of the final product with minimal impurities.

Catalytic Approaches and Optimized Reaction Conditions

Optimization of reaction conditions is key to achieving high yields and purity in the synthesis of this compound. This includes the choice of catalyst, solvent, temperature, and reaction time.

ParameterConditionRationale
Catalyst 4-Dimethylaminopyridine (DMAP) google.comActs as a nucleophilic catalyst, accelerating the esterification reaction.
Coupling Agent Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Activates the carboxylic acid for nucleophilic attack.
Solvent Dichloromethane or Tetrahydrofuran (THF) Anhydrous conditions prevent hydrolysis of the ester.
Temperature Room temperature to slightly elevated temperaturesBalances reaction rate with potential for side reactions.

Continuous flow systems and the use of enanthic anhydride in situ can be employed in large-scale production to minimize reaction times and bypass the need for coupling agents. Purification is typically achieved through recrystallization or chromatography to ensure the final product meets pharmaceutical-grade standards.

Regioselective and Stereoselective Synthesis Strategies

A significant challenge in the synthesis of estradiol esters is achieving regioselectivity, particularly when both the C3 and C17 hydroxyl groups are available for reaction. The phenolic hydroxyl at C3 is generally more reactive towards esterification under many conditions. However, to ensure exclusive esterification at the C3 position, protective group chemistry can be employed. The C17 hydroxyl group can be protected, for example, as a silyl (B83357) ether, allowing the C3 hydroxyl to be selectively esterified. The protecting group is then removed in a subsequent step.

Stereoselectivity is also a critical consideration. The reduction of estrone to estradiol must be stereoselective to produce the desired 17β-estradiol isomer, which is the biologically active form. google.comnih.gov The use of specific reducing agents and reaction conditions, such as conducting the reduction at low temperatures, can favor the formation of the 17β-isomer over the 17α-isomer. google.com

Derivatization and Chemical Modifications of this compound for Research Probes

While this compound is primarily a prodrug, its structure can be further modified for use in research. Derivatization can be employed to create probes for various analytical and biological studies. For instance, introducing a fluorescent tag or a radiolabel onto the molecule can enable its detection and quantification in biological systems.

One common derivatization strategy for steroids like estradiol involves the use of reagents that react with the hydroxyl groups. For example, dansyl chloride can be used to create a fluorescent derivative, enhancing detection in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). sigmaaldrich.comthermofisher.com Another approach is the use of 4-(Dimethylamino)benzoyl chloride (DMABC), which reacts with the hydroxyl group to form a derivative that is highly sensitive in electrospray ionization (ESI) mass spectrometry. sigmaaldrich.com

These derivatization techniques are typically applied to estradiol itself for analytical purposes. However, the principles could be adapted to modify this compound, for example, by targeting the C17 hydroxyl group for derivatization while the C3 position is esterified with enanthate. This would create a dual-purpose molecule: a long-acting estrogen and a trackable research probe. Such modifications would require careful synthetic planning to ensure the desired regioselectivity of the derivatization reaction.

Modification of the Enanthate Moiety for Structural Probing

The enanthate (heptanoate) ester at the 3-position of the estradiol scaffold plays a crucial role in the molecule's properties. wikipedia.org Modification of this aliphatic chain is a key strategy for probing how lipophilicity and steric bulk influence receptor binding and metabolism. Researchers have synthesized a variety of estradiol esters with different fatty acid chains to investigate these effects. For example, diesters of 17β-estradiol using palmitic acid and oleic acid have been synthesized to evaluate their potential as long-acting compounds. nih.gov These studies demonstrate that altering the ester group can significantly impact the compound's pharmacokinetic profile. nih.gov

The general synthetic approach for these modifications involves the esterification of estradiol with the corresponding acyl chloride or carboxylic acid anhydride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct.

Parameter Catalytic Hydrogenation Direct Esterification
Starting Material Estrone enanthateEstradiol
Reaction Time 24 hours4–6 hours
Yield 85–90%70–75%
Purity Post-Processing >98%95–97%
Industrial Scalability HighModerate
A comparative analysis of two primary methods for synthesizing estradiol enanthate highlights the trade-offs between reaction time, yield, and scalability.

Introduction of Chemical Tags for Molecular Studies (e.g., fluorescent or isotopic labels)

To visualize and quantify the interactions of this compound within biological systems, researchers have developed methods to introduce chemical tags.

Fluorescent Labeling: Fluorescently-tagged estrogens are invaluable tools for studying estrogen receptor (ER) dynamics in living cells. bmbreports.org While direct fluorescent labeling of this compound is not widely reported, the principles can be extrapolated from the labeling of estradiol and other estrogen derivatives. One common strategy involves attaching a fluorophore, such as BODIPY, to the steroid scaffold. chemrxiv.org This can be achieved through "click chemistry," for instance, by reacting an azide-functionalized estrogen with an alkyne-containing fluorophore. chemrxiv.org These fluorescent probes allow for real-time analysis of biological processes like cellular uptake and receptor binding. chemrxiv.orgscispace.com

Isotopic Labeling: Isotope-labeled standards are essential for quantitative analysis by mass spectrometry. medchemexpress.com The synthesis of isotopically labeled this compound would typically involve the use of a labeled precursor, such as deuterated or ¹³C-labeled enanthic acid, in the esterification reaction with estradiol. Cambridge Isotope Laboratories, for example, provides unlabeled estradiol for use in such synthetic applications. isotope.com These labeled analogues serve as internal standards in pharmacokinetic and metabolism studies.

Synthetic Strategies for Analogues and Isomers

The synthesis of analogues and isomers of this compound allows for a deeper understanding of the stereochemical requirements for biological activity.

Analogues: The synthesis of analogues often involves modifications to the steroidal backbone. For instance, researchers have described the stereocontrolled synthesis of 14α,17α-propano and 14β,17β-propano analogues of estradiol. rsc.org These syntheses involve multi-step sequences that can include intramolecular aldol (B89426) condensations and cycloaddition reactions to build the modified steroid core. rsc.org Another example is the synthesis of 3-substituted estrone/estradiol derivatives to act as inhibitors of 17β-hydroxysteroid dehydrogenase type 1. nih.gov

Isomers: The synthesis of enantiomers, or mirror images, of natural steroids has also been a focus of research. For example, a facile six-step synthesis of ent-17β-estradiol has been reported. nih.gov This synthesis provides access to the "unnatural" enantiomer, which can be used to study the stereospecificity of estrogen receptor binding and signaling. nih.gov Since the antioxidant properties of 17β-estradiol are not dependent on its absolute configuration, ent-17β-estradiol also exhibits neuroprotective properties without the feminizing effects of the natural hormone. nih.gov

Purification Techniques for Research-Grade this compound

Achieving high purity is critical for the use of this compound in research applications to ensure that observed biological effects are attributable to the compound of interest and not to impurities.

Chromatographic Purification Methods

Chromatography is a cornerstone of purification in steroid chemistry.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a widely used method for the analysis and purification of estradiol esters. sielc.com A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.comresearchgate.net This technique is scalable and can be used for the isolation of impurities in preparative separations. sielc.com

Flash Chromatography: For larger-scale purifications, flash chromatography using silica (B1680970) gel is a common practice. nih.gov The choice of solvent system (eluent) is critical for achieving good separation. A common eluent for steroid purification is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. nih.gov

Recrystallization and Other Solid-State Purification Processes

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the compound crystallizes out, leaving impurities behind in the solvent. For this compound, solvents such as methanol (B129727) or hexane (B92381) can be effective for recrystallization, yielding products with greater than 98% purity. The purity can be confirmed by techniques such as melting point analysis.

Enzymatic and Chemical Hydrolysis of Estradiol 3 Enanthate in Model Systems

Fundamental Mechanisms of Ester Hydrolysis of Estradiol (B170435) 3-Enanthate

The hydrolysis of Estradiol 3-Enanthate involves the cleavage of the ester linkage, yielding 17β-estradiol and enanthic acid (heptanoic acid). This reaction can be catalyzed by either acids or bases or facilitated by enzymes.

Chemical hydrolysis of an ester is the reverse reaction of esterification and can be promoted by either an acid or a base. nih.gov In the presence of water and a catalyst, this compound is hydrolyzed back into its constituent alcohol (estradiol) and carboxylic acid (enanthic acid). nih.gov

Under acidic conditions, the mechanism is typically reversible. The process begins with the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. researchgate.netresearchgate.net This forms a tetrahedral intermediate. Subsequent proton transfers and the elimination of the alcohol (estradiol) lead to the formation of the carboxylic acid and regeneration of the acid catalyst. researchgate.net

Base-catalyzed hydrolysis, also known as saponification, is generally an irreversible process. nih.govoup.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. researchgate.netoup.com This results in a tetrahedral intermediate, which then collapses, expelling the alkoxide (estradiol) as the leaving group. oup.com The resulting enanthic acid is deprotonated by the strong base to form a carboxylate salt, driving the reaction to completion. oup.com

The kinetics of this chemical degradation are influenced by several factors:

pH: The rate of hydrolysis is significantly dependent on the pH of the environment. Both acidic and basic conditions catalyze the reaction, with the rate generally being slowest in the neutral pH range. Base-catalyzed hydrolysis is typically faster and proceeds to completion. nih.govnih.gov

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Studies under accelerated stability conditions, such as elevated temperatures (e.g., 80°C), demonstrate that the hydrolytic degradation of the enanthate ester linkage is a major degradation pathway and follows first-order kinetics. nih.gov

Solvent Environment: The choice of solvent can influence the reaction rate. The presence of water is necessary for hydrolysis to occur. nih.gov The use of anhydrous solvents is a method to prevent premature hydrolysis during synthesis and storage. nih.gov

In biological systems, the hydrolysis of this compound is primarily carried out by enzymes. Estradiol esters are considered prodrugs, which are inactive forms that are converted to the active compound, estradiol, within the body. nih.gov This conversion is accomplished by esterase enzymes. nih.govresearchgate.net

Esterases (EC 3.1.1) are a subclass of hydrolase enzymes that catalyze the cleavage of ester bonds into their respective acid and alcohol components. semanticscholar.org These enzymes are ubiquitous in nature and are found in various tissues. semanticscholar.org Carboxylesterases (EC 3.1.1.1) are a key group within this family responsible for the hydrolysis of a wide variety of substrates, including many ester prodrugs. semanticscholar.org

The general mechanism for many esterases, particularly those with a serine in the active site (serine hydrolases), involves a two-step process:

Acylation: The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester substrate (this compound). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion (estradiol) and forming a transient acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid portion (enanthic acid).

This enzymatic process allows for the controlled and sustained release of the active estradiol from its ester prodrug form. researchgate.net

Characterization of Esterase Activity with this compound as a Substrate

The rate at which this compound is converted to estradiol is dependent on the activity of local and circulating esterases. This activity has been characterized in various in vitro systems.

In vitro models are crucial for understanding the enzymatic hydrolysis of steroid esters. Studies using human cell lines, such as the MCF-7 human breast cancer cell line, have demonstrated the presence of estrogen-sensitive carboxyl esterases capable of hydrolyzing various estradiol esters. researchgate.net

In one study, tritiated estradiol esters, including estradiol-17-acetate, estradiol-17-valerate, and estradiol-17-stearate, were shown to be hydrolyzed when added to either growing MCF-7 cultures or the supernatant of homogenized cells. researchgate.net This indicates the presence of active intracellular esterases. researchgate.net Over 85% of the total esterase activity was located in the cytoplasmic fraction of the cells.

These studies reveal that the esterases can generate free estradiol from an exogenous esterified form, which is then capable of eliciting a biological response. The enzymes responsible were identified as serine active-site types. researchgate.net Such in vitro systems provide a platform to assess the rate of hydrolysis and the factors that may influence it, serving as a model for the metabolic activation of this compound.

Significant species differences exist in the expression levels and types of esterase enzymes found in plasma and various tissues. nih.govnih.gov These differences can lead to marked variations in the hydrolysis rates of ester-containing compounds, including steroids. nih.govresearchgate.net

Research comparing esterase activity has shown that rodents (rats and mice) have substantially higher concentrations of circulating carboxylesterases in their plasma compared to humans, dogs, or monkeys. researchgate.netnih.gov Consequently, ester prodrugs are often hydrolyzed much more rapidly in rodent plasma than in human plasma. researchgate.netnih.gov For example, the hydrolysis of certain ester derivatives was found to be significantly faster in rat and rabbit plasma than in human plasma. nih.gov

Similar species differences are observed in tissue-bound esterases. A study comparing skin esterase activity found that the efficiency of rat skin microsomes was two to three orders of magnitude higher than that of human or minipig skin microsomes. nih.gov In contrast, minipig skin showed hydrolysis kinetics that were very similar to human skin, suggesting it may be a more appropriate preclinical model for topical drug metabolism. nih.gov These findings underscore the importance of selecting appropriate animal models in preclinical studies, as data from species with vastly different esterase profiles, such as rats, may not accurately predict the hydrolytic behavior of this compound in humans. nih.gov

Table 1: General Comparison of Carboxylesterase (CES) Activity in Plasma Across Species

SpeciesRelative Plasma CES Activity LevelPrimary Circulating Esterase Type(s)
HumanVery Low / NegligibleButyrylcholinesterase (BChE), Paraoxonase (PON)
DogLowBChE, PON
Monkey (Rhesus, Cynomolgus)LowBChE, PON
RabbitHigh / AbundantCES, BChE, PON
RatVery High / AbundantCES, BChE, PON
MouseVery High / AbundantCES, BChE, PON

This table summarizes the relative abundance of carboxylesterase (CES) activity in the plasma of different species, which significantly impacts the hydrolysis rate of ester prodrugs. Data compiled from sources discussing species-specific esterase profiles. researchgate.netnih.gov

Influence of Ester Chain Length and Structure on Hydrolysis Rates

The structure of the ester moiety, particularly its chain length and lipophilicity, is a primary determinant of the rate of enzymatic hydrolysis. nih.gov For estradiol esters, there is an inverse relationship between the length of the fatty acid ester chain and the rate of hydrolysis. nih.govresearchgate.net

Shorter-chain esters , such as estradiol acetate (B1210297) (C2) and estradiol valerate (B167501) (C5), are hydrolyzed more rapidly by esterases.

Longer-chain esters , such as estradiol enanthate (C7) and estradiol stearate (B1226849) (C18), are more lipophilic and are cleaved more slowly. researchgate.net

This principle was demonstrated in studies with MCF-7 cells, where the relative rates of hydrolysis for different estradiol esters were found to be: estradiol acetate > estradiol valerate > estradiol stearate. researchgate.net The slower hydrolysis of longer-chain esters like enanthate results in a more gradual and sustained release of estradiol. This directly translates to a longer duration of action in vivo, as the prodrug is converted to its active form over a more extended period.

Table 2: Relationship Between Ester Chain Length and Hydrolysis Rate

Estradiol EsterEster GroupCarbon Atoms in Acyl ChainRelative Rate of HydrolysisResulting Duration of Action
Estradiol AcetateAcetate2FastestShort
Estradiol ValerateValerate5IntermediateIntermediate
Estradiol EnanthateEnanthate7SlowLong
Estradiol StearateStearate18SlowestVery Long

This table illustrates the inverse correlation between the length of the fatty acid ester chain attached to estradiol and its relative rate of enzymatic hydrolysis. Longer chains lead to slower cleavage and a more prolonged therapeutic effect. Information based on established pharmacological principles and in vitro findings. researchgate.net

Comparative Hydrolysis Kinetics of this compound with Other Estradiol Esters (e.g., valerate, cypionate, acetate)

The rate of hydrolysis of estradiol esters is a key factor in determining their duration of action and therapeutic application. In vitro studies using model systems, such as cell lines or purified enzymes, allow for a direct comparison of the hydrolysis kinetics of different estradiol esters.

One study investigating the hydrolysis of various tritiated estradiol esters in the MCF-7 human breast cancer cell line provides insight into the relative rates of cleavage. The findings indicated a clear trend related to the size of the ester group, with the relative rates of hydrolysis being estradiol acetate > estradiol valerate > estradiol stearate. nih.gov This suggests that shorter-chain esters are more rapidly hydrolyzed by cellular esterases. While this study did not include estradiol enanthate or cypionate, based on the observed trend, it can be inferred that estradiol enanthate, with its seven-carbon chain, would likely exhibit a slower hydrolysis rate than estradiol valerate (five carbons) but faster than estradiol stearate (eighteen carbons).

The following table summarizes the relative hydrolysis rates of some estradiol esters based on the findings from the MCF-7 cell line model.

Table 1: Relative Hydrolysis Rates of Estradiol Esters in a Model System

Estradiol Ester Relative Rate of Hydrolysis
Estradiol Acetate Fastest
Estradiol Valerate Intermediate
Estradiol Stearate Slowest

Data derived from studies in MCF-7 cells, which indicate that esterases hydrolyze shorter-chain esters more rapidly than longer-chain esters. nih.gov

Further supporting the influence of the ester moiety on the release of estradiol, in vivo pharmacokinetic studies have compared estradiol cypionate, valerate, and benzoate (B1203000). nih.gov Following intramuscular administration, the time to reach peak plasma levels of estradiol and the duration of elevated estrogen levels varied significantly among the esters. nih.gov Estradiol benzoate had the shortest duration of action (4-5 days), followed by estradiol valerate (7-8 days), and then estradiol cypionate (approximately 11 days). nih.gov This longer duration of action for esters with larger, more complex structures like cypionate is consistent with a slower rate of hydrolysis from the injection depot.

Elucidation of Structure-Hydrolysis Rate Relationships for Steroid Esters

Research has demonstrated that for fatty acid esters of steroids, a longer and more lipophilic ester chain generally leads to a slower rate of hydrolysis. transfemscience.org This is attributed to several factors. Firstly, increased lipophilicity can lead to stronger partitioning into oily injection vehicles or adipose tissue, slowing the release of the ester into the aqueous environment where hydrolytic enzymes are present. wikipedia.org Secondly, the larger size of the ester group can create steric hindrance at the active site of the esterase enzymes responsible for cleavage, thereby reducing the efficiency of the hydrolytic reaction. oup.comoup.com

Studies on hydrocortisone (B1673445) esters have shown that the rate of ester cleavage varies with the length of the carbon chain, with an optimal chain length for the maximum rate of hydrolysis. oup.com Similarly, research on model ester prodrugs has confirmed that the rate of ocular esterase-mediated hydrolysis is dependent on the chain length. nih.gov For cholesterol esters, as the chain length of the acyl group increases, the rate of enzymatic cleavage decreases. oup.com

The general principle is that very short-chain esters, like acetate, are hydrolyzed rapidly. As the chain length increases (e.g., valerate, enanthate), the rate of hydrolysis tends to decrease. nih.govtransfemscience.org This relationship allows for the modulation of the duration of action of steroidal drugs. For instance, the longer duration of action of estradiol enanthate compared to estradiol valerate can be attributed to the slower hydrolysis of the enanthate ester.

The following table illustrates the general relationship between ester chain length and the expected rate of hydrolysis for estradiol esters.

Table 2: Structure-Hydrolysis Rate Relationship for Estradiol Esters

Ester Moiety Carbon Chain Length Expected Relative Rate of Hydrolysis
Acetate 2 Fast
Valerate 5 Moderate
Enanthate 7 Slow
Cypionate 8 (with cyclopentyl group) Slow
Stearate 18 Very Slow

This relationship is based on the principle that longer, more complex ester chains generally lead to slower enzymatic hydrolysis due to increased lipophilicity and steric hindrance. nih.govtransfemscience.orgoup.comoup.comnih.gov

In Vitro Release Kinetics from Chemical Carriers (e.g., liposomes, polymeric matrices) for Research Purposes

For research applications, this compound can be incorporated into various chemical carriers to control its release profile. In vitro release studies are essential for characterizing these delivery systems and predicting their behavior.

Liposomes: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic compounds like estradiol enanthate within their membranes. The release of the drug from liposomes is governed by factors such as the lipid composition, membrane fluidity, and the properties of the surrounding medium. mdpi.comsemanticscholar.orgmdpi.com In vitro release from liposomes is often assessed using dialysis methods or by incubation in a release medium followed by separation of the liposomes from the medium and quantification of the released drug. semanticscholar.orgmdpi.com The release kinetics can be modeled to understand the mechanism of release, which can range from simple diffusion to more complex, carrier-mediated processes. mdpi.commdpi.com

Polymeric Matrices: Biodegradable polymers are frequently used to create matrices for the sustained release of steroids. Poly(lactic-co-glycolic acid) (PLGA) is a commonly studied polymer for this purpose due to its biocompatibility and tunable degradation rate. nih.govnih.govmdpi.com Estradiol can be encapsulated within PLGA microspheres or nanoparticles. The in vitro release of estradiol from PLGA matrices often exhibits a biphasic pattern: an initial burst release of the drug located near the surface of the particle, followed by a slower, sustained release phase that is governed by drug diffusion through the polymer matrix and erosion of the polymer itself. nih.govmdpi.com

The following table provides a summary of in vitro release data for estradiol from a PLGA nanoparticle system, illustrating a typical biphasic release profile.

Table 3: In Vitro Cumulative Release of Estradiol from PLGA Nanoparticles

Time (hours) Cumulative Release (%)
1 ~15
6 ~30
24 ~75
48 ~90
72 ~95

This data represents a typical in vitro release profile of estradiol from a 50:50 PLGA microparticle formulation, showing an initial rapid release followed by a more sustained phase. The exact percentages can vary based on formulation parameters. nih.gov

Thermosensitive hydrogels, such as those based on Pluronic F127, represent another class of polymeric matrices. nih.govekb.eg These systems are liquid at lower temperatures and form a gel at body temperature, allowing for in situ formation of a drug depot. The release of drugs from these gels is primarily controlled by diffusion through the gel matrix. ekb.eg Studies on the release of various drugs from Pluronic gels have shown that the release rate can be modulated by altering the polymer concentration and the drug loading. nih.govekb.eg While specific data for this compound is limited, the principles of release from these carriers are applicable.

Advanced Analytical and Spectroscopic Characterization for Research Applications

Chromatographic Methodologies for Estradiol (B170435) 3-Enanthate

Chromatography is a cornerstone for the separation and analysis of Estradiol 3-enanthate. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed depending on the specific research objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in research samples. The development of a robust HPLC method involves a systematic process of selecting the appropriate column, mobile phase, and detection parameters to achieve optimal separation and sensitivity.

A common approach for the analysis of estradiol esters is reversed-phase HPLC (RP-HPLC). bepls.comresearchgate.net In this method, a nonpolar stationary phase, such as a C18 or a Phenyl column, is used with a polar mobile phase. bepls.comresearchgate.netnih.gov For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is frequently employed. researchgate.netnih.gov The ratio of these solvents can be adjusted to optimize the retention time and separation of this compound from potential impurities. nih.gov A study on estradiol valerate (B167501) utilized a mobile phase of acetonitrile and water in an 80:20 v/v ratio. researchgate.net Detection is typically performed using an ultraviolet-visible (UV-Vis) detector, with the wavelength set to a value where estradiol and its esters exhibit strong absorbance, such as 220 nm or 280 nm. researchgate.netnih.gov

Method validation is a critical step to ensure the reliability and accuracy of the HPLC analysis. bepls.comlongdom.org This process involves evaluating several parameters as per guidelines from the International Conference on Harmonisation (ICH). bepls.com Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. bepls.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. bepls.comresearchgate.net For estradiol valerate, linearity has been demonstrated in the range of 0.04-0.12 mg/ml. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogenous sample. bepls.comresearchgate.net It is often expressed as the relative standard deviation (RSD). bepls.com

Accuracy: The closeness of the test results obtained by the method to the true value. bepls.comresearchgate.net It is often assessed through recovery studies by spiking a sample with a known amount of the analyte. longdom.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. bepls.comnih.gov For β-estradiol, LOD and LOQ values of 5.919 µg/mL and 17.936 µg/mL have been reported in one study. nih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. bepls.com

A well-validated HPLC method is indispensable for the quality control of this compound in research settings, ensuring the purity of the compound and enabling accurate quantification in various experimental samples. bepls.com

Validation ParameterDescriptionExample Acceptance Criteria
SpecificityAbility to assess analyte unequivocally in the presence of components that may be expected to be present.Peak purity index > 0.99
LinearityAbility to obtain test results which are directly proportional to the concentration of analyte.Correlation coefficient (r²) > 0.999 nih.gov
Precision (%RSD)The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.RSD ≤ 2% bepls.com
Accuracy (% Recovery)The closeness of the analytical result to the true value.98-102% recovery nih.govlongdom.org
LODLowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1
LOQLowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
RobustnessMeasure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within limits after minor changes in flow rate, mobile phase composition, etc.

Gas Chromatography (GC) is another powerful analytical technique that can be applied to the analysis of this compound, particularly after conversion to more volatile derivatives. Steroids like estradiol and its esters are generally not volatile enough for direct GC analysis due to their high boiling points and the presence of polar functional groups. eiu.edu Therefore, a derivatization step is typically required to increase their volatility and thermal stability. eiu.edu

Silylation is a common derivatization technique for steroids, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. eiu.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. eiu.edu This process significantly lowers the boiling point of the analyte, making it suitable for GC analysis. eiu.edu

Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The choice of the GC column is critical for achieving good separation. A variety of columns with different polarities are available.

The separated compounds are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). eiu.edu GC-FID is a robust and widely used technique for quantitative analysis, while GC-MS provides both quantitative data and structural information, which is invaluable for impurity identification. eiu.eduresearchgate.net

The application of GC for this compound analysis is particularly useful for detecting and quantifying volatile impurities that may be present in the sample. It can also be used as a complementary technique to HPLC for a more comprehensive purity assessment.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is highly valuable for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for screening purposes. umich.edusigmaaldrich.com It allows for the simultaneous analysis of multiple samples, making it an efficient tool in a research laboratory. bioline.org.br

In TLC, a small amount of the reaction mixture is spotted onto a TLC plate, which is a glass or aluminum plate coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). umich.edu The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. umich.edu

The choice of the mobile phase is crucial for achieving good separation. For estradiol and its esters, a mixture of nonpolar and polar solvents is often used. For example, a mixture of benzene (B151609) and methanol (B129727) (9:1, v/v) has been used for the separation of estradiol hemihydrate. researchgate.net After development, the separated spots are visualized. Since estradiol and its esters are often not colored, visualization can be achieved by viewing the plate under UV light (if the compound is UV-active or a fluorescent indicator is incorporated into the silica gel) or by spraying the plate with a visualizing reagent, such as a sulfuric acid solution, followed by heating. umich.edubioline.org.br

The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. umich.edu By comparing the Rf value of the product spot with that of the starting material, the progress of the reaction can be easily monitored. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. TLC is also an excellent tool for identifying the presence of impurities.

ApplicationDescriptionKey Advantages
Reaction MonitoringTracking the conversion of reactants to products over time. Helps in determining the optimal reaction time.Fast, simple, requires minimal sample. umich.edu
Purity AssessmentPreliminary check for the presence of impurities in a sample.Quickly identifies the number of components in a mixture. umich.edu
Fraction ScreeningAnalyzing fractions collected from column chromatography to identify those containing the desired compound.High throughput, allows for rapid screening of many fractions. umich.edu
Solvent System SelectionOptimizing the mobile phase for larger-scale chromatographic separations like column chromatography.Cost-effective way to test different solvent combinations. umich.edu

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing highly sensitive and specific information for both structural elucidation and quantitative analysis. farmaciajournal.com It is often coupled with a chromatographic separation technique, such as liquid chromatography (LC) or gas chromatography (GC), to create a powerful hyphenated system. researchgate.net

For high-sensitivity research involving this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. researchgate.netthermofisher.com These techniques offer exceptional selectivity and sensitivity, allowing for the detection and quantification of the analyte at very low concentrations. thermofisher.comnih.gov

LC-MS/MS has become a widely adopted technique for measuring estrogens in complex biological matrices like serum or plasma. thermofisher.com The use of a triple-stage quadrupole mass spectrometer allows for operation in selected reaction monitoring (SRM) mode, which provides a high degree of specificity and reduces background noise, leading to very low limits of detection. thermofisher.com Methods have been developed to achieve low-pg/mL detection levels for estradiol without the need for derivatization. thermofisher.com

GC-MS also offers excellent sensitivity and is a valuable tool for the analysis of estradiol and its esters. researchgate.net As mentioned earlier, derivatization is typically required to make the analytes volatile for GC analysis. eiu.edu The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte, which aids in confident identification.

The choice between LC-MS/MS and GC-MS often depends on the specific research question, the nature of the sample matrix, and the available instrumentation. Both techniques provide the high sensitivity and specificity required for demanding research applications.

The fragmentation pattern of a molecule in a mass spectrometer is like a fingerprint, providing unique structural information that is crucial for its identification and confirmation. When the precursor ion of this compound is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, it breaks apart into smaller, characteristic product ions. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure. For estradiol, collision-induced dissociation of the [M-H]⁻ ion (m/z 271) results in several product ions. nih.gov

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to aid in structural elucidation and to serve as an internal standard for quantitative analysis. mdpi.comnih.gov In this approach, one or more atoms in the this compound molecule are replaced with their heavier isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). mdpi.com

When a mixture of the unlabeled (native) and isotopically labeled compound is analyzed by MS, the labeled compound will have a higher mass, resulting in a distinct peak in the mass spectrum. The mass shift corresponds to the number of isotopes incorporated. By analyzing the fragmentation patterns of both the labeled and unlabeled compounds, the location of the label in the fragment ions can be determined. mdpi.com This information is invaluable for confirming the structure of the fragment ions and, by extension, the parent molecule. nih.gov The use of isotopic labeling is crucial for confirming metabolite and adduct structures and for eliminating endogenous interferences. mdpi.com For example, the use of deuterated estradiol has been instrumental in confirming the formation of various metabolites. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a detailed picture of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the protons in different chemical environments. The aromatic protons of the A-ring typically appear in the downfield region, while the protons of the steroidal nucleus and the enanthate ester chain are found in the upfield region. nih.govmdpi.com The methyl protons of the C18 angular methyl group exhibit a characteristic singlet. nih.gov

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment, allowing for the differentiation of carbons in the aromatic A-ring, the steroidal B, C, and D rings, and the enanthate moiety. nih.govmdpi.com The carbonyl carbon of the ester group is a particularly notable downfield signal.

Table 1: Indicative ¹H and ¹³C NMR Chemical Shifts for Estradiol Derivatives

Note: Exact chemical shifts for this compound can vary based on solvent and experimental conditions. The data below is a composite based on related estradiol structures.

Atom/Group Indicative ¹H Chemical Shift (ppm) Indicative ¹³C Chemical Shift (ppm)
C18-CH₃~0.7-0.9~11-12
Aromatic Protons (C1, C2, C4)~6.4-7.2~112-139
C17-H~3.6-3.9~80-82
Enanthate Chain Protons~0.8-2.6~14-174
Ester Carbonyl (C=O)Not Applicable~170-175

This table is generated based on data from related estradiol compounds and general chemical shift ranges. nih.govresearchgate.netpdx.edu

To definitively assign the ¹H and ¹³C signals and to elucidate the connectivity and stereochemistry of this compound, a suite of two-dimensional NMR experiments is employed. acs.orgoatext.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity within the steroid nucleus and the enanthate side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. hmdb.caresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netoatext.com This is crucial for identifying quaternary carbons and for confirming the long-range connectivity between the enanthate group and the estradiol core, specifically the ester linkage at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is instrumental in determining the stereochemistry of the molecule, for instance, by observing through-space interactions between protons on different rings of the steroid nucleus.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

IR and UV-Vis spectroscopy are valuable complementary techniques for the characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. A strong absorption band is typically observed for the C=O stretching vibration of the ester group. researchgate.net Other significant bands include those for the C-O stretching of the ester, C-H stretching of the alkyl and aromatic moieties, and C=C stretching of the aromatic A-ring. researchgate.net The IR spectrum of the parent compound, estradiol, is well-documented and serves as a useful reference. nist.govnih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the absorption of the phenolic A-ring. This aromatic system gives rise to a characteristic absorption maximum in the ultraviolet region. This property is often utilized for the quantitative analysis of the compound in various formulations using UV spectrophotometric methods. scielo.br

Table 2: Key Spectroscopic Data for this compound

Spectroscopic Technique Key Features
IR Spectroscopy Strong C=O stretch (ester), C-O stretch (ester), C-H and C=C (aromatic) absorptions. researchgate.net

| UV-Vis Spectroscopy | Absorption maximum in the UV region due to the phenolic A-ring. scielo.br |

Development of Reference Standards and Analytical Method Validation for Research-Grade Compounds

The availability of a well-characterized, high-purity reference standard for this compound is fundamental for any research application. synzeal.comsynzeal.commedchemexpress.com Pharmaceutical secondary standards, qualified as Certified Reference Materials (CRMs), provide a reliable and cost-effective alternative to in-house working standards for applications in quality control. sigmaaldrich.com

The development and validation of analytical methods are critical for ensuring the accuracy and reliability of research data. nih.govmedrxiv.orgresearchgate.net For the analysis of this compound, this typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). waters.comacs.orgacs.org

Method validation encompasses several key parameters:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validated analytical methods are essential for the quality control of research-grade this compound, ensuring its identity, purity, and concentration. nih.govmedrxiv.org

Computational and Molecular Interaction Studies of Estradiol 3 Enanthate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the three-dimensional structures and dynamic behavior of molecules like estradiol (B170435) and its derivatives. nih.govresearchgate.net These techniques allow researchers to understand how these molecules might fold, move, and interact with biological targets. While specific molecular dynamics simulations for Estradiol 3-Enanthate are not extensively documented, studies on its parent compound, estradiol, provide a foundational understanding. Methods like MMP2 molecular mechanics and semi-empirical molecular orbital methods (AM1, PM3) have been used to simulate the geometry of estradiol and its analogs, with MMP2 showing high accuracy in reproducing X-ray crystallographic structures. nih.gov

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels. For steroidal estrogens, conformational flexibility is considered an important property for binding to the estrogen receptor. nih.gov It is hypothesized that the receptor may bind to an estrogen ligand and convert it into a preferred geometry. nih.gov Conformational searching of estradiol has revealed unique steroid conformations in addition to its standard X-ray crystallographic geometry. The energy required to transition between these states is often less than the free energy of receptor binding, suggesting such changes are plausible upon interaction with the receptor. nih.gov

For this compound, the addition of the long, flexible enanthate chain at the 3-position would significantly increase the number of possible conformations and create a more complex energy landscape compared to estradiol alone. This bulky, lipophilic ester group would dominate a significant portion of the molecule's interaction field before it is cleaved.

The biological activity of this compound is contingent upon the hydrolytic cleavage of its ester bond to release free estradiol. wikipedia.orgresearchgate.net This process is catalyzed by esterase enzymes found throughout the body. While the general mechanism of ester hydrolysis is well-understood, specific molecular-level simulations detailing the enzymatic cleavage of the enanthate group from the estradiol steroid core are not widely available in published literature. Such simulations would involve modeling the active site of a relevant esterase enzyme and studying the docking of this compound, the subsequent catalytic reaction, and the release of the two products: estradiol and heptanoic acid.

The interaction of steroidal hormones with cell membranes is crucial for their transport and can mediate non-genomic effects. Molecular dynamics simulations and NMR studies on 17β-estradiol (E2) have been conducted to understand its behavior within a phospholipid membrane. nih.gov These studies indicate that the estradiol molecule orients itself nearly parallel to the membrane surface, with its long axis perpendicular to the lipid acyl chains. nih.gov All four rings of the steroid are located near the membrane interface, which allows both the 3-OH and 17β-OH groups to interact with the polar head groups of the phospholipids. nih.gov

The presence of the C3-enanthate ester in this compound would fundamentally alter this interaction. The long, hydrophobic heptanoate (B1214049) chain would likely insert deeper into the hydrophobic core of the membrane bilayer, anchoring the molecule. The polar phenolic hydroxyl at the 3-position is masked by this ester, preventing the hydrogen bonding interactions at that end of the molecule which are seen with free estradiol. nih.gov This enhanced lipophilicity is the basis for its use as a long-acting depot injection, as it allows the compound to be stored in and slowly released from adipose tissue. wikipedia.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), provide profound insight into the electronic structure of molecules, which governs their reactivity and intermolecular interactions. nih.govamazon.com These calculations can determine properties like charge density distribution and electrostatic potential, which are critical for understanding how a ligand binds to a protein receptor. nih.gov

Studies using combined quantum mechanics/molecular mechanics (QM/MM) methods have analyzed the charge density of estradiol within the active site of the estrogen receptor. nih.gov These analyses reveal the nature of the chemical bonds and the strength of intermolecular interactions, such as hydrogen bonds between the hydroxyl groups of estradiol and amino acid residues like Arg394, Glu353, and His524 in the receptor's binding pocket. nih.gov

For this compound, the esterification at the 3-position modifies the electronic properties of the A-ring. The phenolic hydroxyl group of estradiol is a key hydrogen bond donor, contributing significantly to binding affinity. nih.gov Replacing the hydrogen of this group with the enanthate acyl group eliminates this hydrogen-bonding capability and introduces a bulkier, less polar structure, which explains its lack of direct affinity for the estrogen receptor. Quantum chemical calculations could precisely map the changes in the electrostatic potential map of the steroid, confirming the electronic basis for its role as an inactive prodrug.

In Vitro Binding Affinity Studies with Estrogen Receptors (ER) and Other Binding Proteins

As a prodrug, this compound itself is not designed to bind with high affinity to estrogen receptors (ERs). Its purpose is to be hydrolyzed to release 17β-estradiol, which is a potent agonist of both primary estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). drugbank.com Therefore, the biologically relevant binding affinity is that of estradiol. Estradiol binds to ERs located primarily in the cell nucleus, initiating a process of dimerization and binding to specific DNA sequences known as estrogen response elements (EREs), which in turn regulates gene expression. wikipedia.org

The binding affinity of a compound is typically determined through in vitro assays where the compound's ability to displace a radiolabeled ligand (like [³H]-estradiol) from the receptor is measured. plos.orgepa.govnih.gov The results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kd).

Competitive ligand binding assays are the standard method for determining the binding affinity of a substance for a receptor. nih.gov In these assays, a fixed concentration of radiolabeled estradiol is incubated with the estrogen receptor (either ERα or ERβ) in the presence of varying concentrations of the test compound. plos.org By measuring the displacement of the radiolabeled ligand, the affinity of the test compound can be quantified.

Studies consistently show that 17β-estradiol, the active metabolite of this compound, binds with high affinity to both ERα and ERβ. While absolute values can vary between different experimental setups, estradiol generally shows a slightly higher affinity for ERα than for ERβ.

The table below presents representative binding affinity data for 17β-estradiol with human estrogen receptors from a study using a cell-free expression system and radioligand binding assays.

CompoundReceptor SubtypeBinding Affinity (Kd, pM)Reference
17β-EstradiolERα (isoform ER66)68.8 plos.org
17β-EstradiolERα (isoform ER46)60.7 plos.org

Kd (equilibrium dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity. The data shown is for two isoforms of ERα. plos.org

Kinetic Analysis of Ligand-Receptor Association and Dissociation

As a prodrug, this compound itself exhibits very low to negligible binding affinity for estrogen receptors (ERα and ERβ). wikipedia.org The esterification at the 3-position, which masks the critical phenolic hydroxyl group, prevents the key hydrogen bond interactions necessary for high-affinity receptor binding. nih.gov The biological action of this compound is initiated by its hydrolysis by esterase enzymes in the body, which releases free estradiol. nih.gov Therefore, the relevant kinetic analysis of ligand-receptor interaction focuses on estradiol, the active ligand.

Studies using techniques like surface plasmon resonance have elucidated the binding kinetics of estradiol with estrogen receptors. These analyses reveal that agonists like estradiol generally exhibit rapid association (on-rate, k_a) and slower dissociation (off-rate, k_d) kinetics, which contributes to their high affinity and potent biological response. nih.gov The prolonged binding of estradiol to the receptor, lasting for several hours, is considered necessary for initiating the full cascade of genomic effects, including gene transcription. wikipedia.org

In contrast, estrogen esters are designed not for receptor affinity but for a prolonged release profile. The rate-limiting step for their action is the enzymatic cleavage of the ester bond, which then allows the liberated estradiol to bind to the receptor. wikipedia.orgnih.gov

Table 1: Comparative Kinetic and Affinity Data for Estrogen Receptor Ligands

LigandReceptorAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (nM)
17β-Estradiol ERα~1-6 x 10⁶~1.2 x 10⁻³~0.1
17β-Estradiol ERβData variesData varies~0.2
Estriol ERα~1-6 x 10⁶Slower than EstradiolHigher than Estradiol
Tamoxifen (Antagonist) ERα~2-6 x 10³Faster than EstradiolHigher than Estradiol

Note: Data is compiled from various sources and represents typical ranges. Specific values can vary based on experimental conditions. Kinetic data for this compound is not available as it functions as a prodrug with negligible direct receptor affinity. nih.govwikipedia.orgnih.gov

Structure-Activity Relationships (SAR) Focused on the Ester Moiety's Influence on Molecular Recognition

The structure-activity relationship (SAR) for this compound is primarily understood through the lens of its function as a prodrug. The key structural modifications—esterification at the C3 position and the nature of the enanthate chain—are designed to modulate pharmacokinetics rather than to enhance direct molecular recognition by the estrogen receptor.

Impact of C3 Esterification on Estrogen Receptor Binding

The phenolic hydroxyl group at the C3 position of the steroid's A-ring is a critical determinant for high-affinity binding to the estrogen receptor. nih.gov This hydroxyl group acts as a crucial hydrogen bond donor, anchoring the ligand within the receptor's binding pocket. nih.gov

Esterification of this C3 hydroxyl group, as in this compound, effectively masks this key interactive feature. The esterified compound is unable to form the essential hydrogen bond, which dramatically reduces its binding affinity for both ERα and ERβ. wikipedia.org Studies on various estradiol esters have consistently shown that they are essentially inactive as ligands for the estrogen receptor and must be hydrolyzed to free estradiol to exert their estrogenic effects. wikipedia.orgnih.gov This principle is fundamental to the design of "soft drugs" or prodrugs that are activated metabolically at a controlled rate. google.com

Role of the Enanthate Chain in Lipophilicity and Binding Pocket Interactions

The enanthate (heptanoate) ester at the C3 position significantly increases the lipophilicity of the estradiol molecule. wikipedia.org This increased fat-solubility is the primary reason for its long-acting properties when administered via intramuscular injection. The highly lipophilic compound forms a depot in the adipose tissue, from which it is slowly released into circulation and subsequently hydrolyzed by esterases. wikipedia.org

In general, the longer the fatty acid ester chain on an estrogen, the greater its lipophilicity and the longer its duration of action. wikipedia.org

From a molecular interaction perspective, if this compound were to enter the estrogen receptor's ligand-binding domain, the bulky, flexible, and non-polar enanthate chain would have a significant impact. The ligand-binding pocket of the estrogen receptor is predominantly hydrophobic, but it is also sterically constrained. nih.gov While the steroid core of estradiol fits snugly into this pocket, the enanthate chain would introduce steric bulk. Computational modeling suggests the receptor surrounds the ligand, and while it can tolerate larger hydrophobic substituents at certain positions (like 7α and 11β), the region around the A-ring and the C3 hydroxyl is more constrained. nih.gov The presence of the enanthate chain would likely lead to steric clashes with amino acid residues lining the pocket, further preventing the steroid core from achieving the optimal orientation required for receptor activation. This steric hindrance, combined with the loss of the key C3 hydroxyl hydrogen bond, explains the negligible direct activity of the esterified compound.

Mechanistic Investigations of Estradiol 3 Enanthate in Cell Free and Cellular Research Models

Cellular Uptake and Intracellular Ester Hydrolysis in Cultured Cells

Estradiol (B170435) 3-enanthate, a synthetic ester of the natural estrogen 17β-estradiol, serves as a prodrug that requires intracellular hydrolysis to exert its biological effects. Understanding its cellular uptake and subsequent enzymatic cleavage is crucial for elucidating its mechanism of action at a molecular level.

The transport of steroid hormones and their esters across cellular membranes has traditionally been attributed to passive diffusion, driven by the lipophilic nature of these molecules. nih.govresearchgate.netwikipedia.org This model posits that due to their high lipid solubility, steroid esters can freely move across the lipid bilayer of cell membranes. nih.govwikipedia.org The increased lipophilicity of estradiol esters, conferred by the fatty acid chain, facilitates their passage from the bloodstream into target cells. wikipedia.org

However, recent research has begun to challenge the universality of the passive diffusion model for all steroid hormones, suggesting the involvement of carrier-mediated transport systems in some instances. nih.govnih.gov While studies on estradiol-17β-glucuronide have demonstrated carrier-mediated transport in rat liver cells, this is distinct from the transport of lipophilic fatty acid esters like estradiol enanthate. nih.gov For lipophilic steroid esters, the prevailing evidence from in vitro and in vivo models continues to support passive diffusion as the primary mechanism of cellular entry. nih.govresearchgate.net Once inside the cell, these esters become substrates for intracellular enzymes. researchgate.net

Following cellular uptake, estradiol 3-enanthate must be hydrolyzed by intracellular esterases to release the active hormone, estradiol. Esterases are a diverse group of enzymes found in various tissues and subcellular compartments, including the liver, skin, and plasma. nih.govcdnsciencepub.com

In cellular models, esterase activity is predominantly found in the microsomal and cytosolic fractions. nih.govcdnsciencepub.comkoreamed.org Studies in reconstructed human epidermal models and various cell lines have shown that both total and carboxyl esterase activities are localized within the cytosol. nih.govkoreamed.orgresearchgate.net For instance, in MCF-7 human breast cancer cells, over 85% of the esterase activity capable of hydrolyzing estradiol esters was found in the cytoplasmic fraction. researchgate.netnih.gov Similarly, research on rat liver and kidney cells has identified esterases primarily in the microsomal fraction, with soluble forms also present in the cytoplasm. cdnsciencepub.com The specific activity of these esterases can vary between different cell types and tissues. nih.govkoreamed.org

The profile of esterase activity can also differ based on the cellular state. For example, studies have shown that the less differentiated human keratinocyte cell line NCTC 2544 exhibits significantly higher esterase activity compared to the more differentiated SVK-14 cell line. doi.org This suggests that the metabolic activation of estradiol enanthate could be influenced by the differentiation state of the target cells.

Below is a table summarizing findings on esterase activity in different cellular models.

Cell/Tissue ModelSubcellular LocalizationKey Findings
Reconstructed Human EpidermisCytosol nih.govkoreamed.orgresearchgate.netTotal and carboxyl esterase activities are present and localized in the cytosol, similar to human and rat epidermis. nih.govkoreamed.orgresearchgate.net
MCF-7 Human Breast Cancer CellsCytoplasm researchgate.netnih.govOver 85% of total esterase activity that hydrolyzes estradiol esters is located in the cytoplasmic fraction. researchgate.netnih.gov
Rat Liver and KidneyMicrosomes, Cytosol cdnsciencepub.comEsterases are primarily found in the microsomal fraction, with some soluble forms in the cytoplasm. cdnsciencepub.com
Human Keratinocyte Cell Lines (NCTC 2544, SVK-14)Not specifiedThe less differentiated NCTC 2544 cell line shows higher esterase activity than the more differentiated SVK-14 line. doi.org

This compound as a Probe for Studying Esterase Biology

The enzymatic hydrolysis of estradiol esters like this compound makes them useful tools for investigating the biology of esterases. By serving as substrates, these compounds allow for the characterization of enzyme specificity and the potential identification of novel enzymes involved in steroid metabolism.

Esterases exhibit broad and often overlapping substrate specificities. scispace.combiomolther.org Carboxylesterases (CEs), a major class of esterases, are known to hydrolyze a wide variety of ester-containing compounds. Human liver, for example, contains two major carboxylesterases, hCE-1 and hCE-2, which have distinct substrate preferences. nih.gov hCE-1 can hydrolyze a broad range of substrates, while hCE-2 has a more limited capacity, particularly for compounds with large acyl groups. nih.gov

The structure of the ester, including the length of the fatty acid chain and the nature of the alcohol group, significantly influences its hydrolysis rate. nih.govacs.org Studies with various estradiol esters have shown that the rate of enzymatic hydrolysis can be correlated with biological activity in cell culture assays. For example, in Ishikawa human endometrial carcinoma cells, the estrogenic action of certain estradiol esters decreased as the ester chain length increased, which correlated with a faster rate of hydrolysis by hepatic microsomes. capes.gov.brnih.gov This indicates that the stability of the ester bond against enzymatic cleavage is a key determinant of the compound's activity profile. The position of the ester on the steroid nucleus also greatly influences both hormonal activity and the rate of esterase hydrolysis. acs.org

The table below illustrates the relationship between ester structure and enzymatic hydrolysis or biological activity from various studies.

Ester SeriesObservationImplication
Estradiol-16α-formic acid estersEstrogenic action in Ishikawa cells decreased with esters longer than the ethyl ester. capes.gov.brnih.govCorrelated with an increased rate of hydrolysis by hepatic esterases for longer esters. capes.gov.brnih.gov
Estradiol esters at 7α and 15αFormate esters were good estrogens, but acetate (B1210297) esters showed dramatically decreased activity. acs.orgThe site of esterification and the type of acyl group affect hormonal activity and hydrolysis. acs.org
Estradiol-11β-acetate estersIncreasing the alcohol moiety from methyl to ethyl eliminated estrogenic activity in Ishikawa cells. acs.orgSmall changes in the alcohol portion of the ester can significantly impact biological activity. acs.org

The use of steroid esters as substrates can facilitate the discovery and characterization of previously unknown ester-cleaving enzymes. While well-known carboxylesterases are responsible for much of the hydrolysis of xenobiotic esters, other enzymes may also be involved. biomolther.org For instance, research into the metabolism of dehydroepiandrosterone-fatty acyl esters (DHEA-FAE) has implicated lysosomal acid lipase (B570770) (LAL) in their intracellular hydrolysis, although it is not solely responsible. physiology.org This suggests that multiple esterases may contribute to the processing of steroid esters within a cell. physiology.org

Bacterial degradation pathways for estrogens have also led to the identification of novel enzymes, such as 17β-estradiol dehydrogenase and estrone (B1671321) 4-hydroxylase, which are involved in the initial steps of estrogen catabolism. asm.org While these are not esterases, this research highlights how studying the metabolism of steroids can uncover new enzymatic activities. The broad substrate specificity of some esterases means that they can hydrolyze esters of various steroids, not just estradiol. nih.govoup.com

Mechanistic Elucidation of Cellular Responses in In Vitro Systems

Once hydrolyzed to estradiol, the compound can activate a variety of cellular signaling pathways. In vitro systems are invaluable for dissecting these mechanisms without the complexities of a whole-organism physiological response.

The classical mechanism of estradiol action involves binding to nuclear estrogen receptors (ERα and ERβ), which then act as ligand-dependent transcription factors to regulate gene expression. nih.govmdpi.com However, it is now recognized that estradiol can also initiate rapid, non-genomic signaling cascades originating from membrane-associated estrogen receptors (mERs). nih.govmdpi.comfrontiersin.org

These rapid signaling events can involve the activation of several kinase pathways. In GnRH neurons, estradiol has been shown to rapidly phosphorylate ERK1/2, which in turn phosphorylates the transcription factor CREB. nih.gov This cascade was found to be dependent on protein kinase A (PKA) and calcium/calmodulin-dependent protein kinase type II (CaMKII). nih.gov In ovine endothelial cells, estradiol activates endothelial nitric oxide synthase (eNOS) through a pathway that requires the activation of the p42/44 MAPK pathway. nih.gov

Furthermore, estradiol can engage in crosstalk with other signaling pathways. In hypothalamic astrocytes, estradiol-activated mERα can lead to the activation of metabotropic glutamate (B1630785) receptor 1 (mGluR1) and its downstream signaling, involving the release of intracellular calcium, activation of adenylyl cyclase, and production of cAMP. frontiersin.org In neuronal cells, estradiol has been shown to activate β-catenin-dependent transcription, a pathway typically associated with Wnt signaling. plos.org This activation is dependent on the estrogen receptor and the transcription factor LEF-1. plos.org

These in vitro studies demonstrate that the estradiol released from this compound can trigger a complex network of signaling pathways, leading to diverse cellular responses beyond direct genomic regulation.

Receptor Binding and Translocation in Permeabilized Cells

Permeabilized cell models, where the plasma membrane is selectively dissolved using detergents like digitonin (B1670571) or Triton X-100, offer a unique advantage for studying intracellular processes by allowing direct access to the cytoplasm and nucleus while maintaining the integrity of intracellular organelles. pnas.orgresearchgate.netacs.org These models have been employed to investigate the binding of estradiol to its receptors and the subsequent translocation of the ligand-receptor complex.

Upon introduction into a permeabilized cell system, estradiol diffuses and binds to unoccupied estrogen receptors located in both the cytoplasm and the nucleus. The binding of estradiol induces a conformational change in the receptor, which is a prerequisite for its subsequent actions. bmbreports.orgmdpi.com Studies utilizing techniques such as the in situ proximity ligation assay (PLA) have enabled the direct visualization and quantification of estradiol-ER interaction events within permeabilized cells. This method allows for the detection of protein-protein interactions with high specificity and sensitivity. nih.govspringernature.commdpi.comnih.gov

Research in permeabilized human cerebral vascular endothelial cells has demonstrated a dose-dependent interaction between 17β-estradiol and both ERβ and G-protein-coupled estrogen receptor 1 (GPER1). The number of interaction events, visualized as distinct signals, increases with rising concentrations of estradiol, highlighting the saturable nature of receptor binding. redheracles.net For instance, the interaction between 17β-estradiol and ERβ has been shown to be positively correlated with the concentration of the hormone. redheracles.net

The process of receptor translocation, following ligand binding, is a critical step in the canonical genomic signaling pathway. While some ERs reside within the nucleus, a significant portion is located in the cytoplasm and translocates to the nucleus upon ligand binding. acs.orgpnas.org In permeabilized cell systems, the movement of the estradiol-ER complex can be tracked. For example, studies have shown that estradiol treatment induces the nuclear accumulation of ERα. acs.org This translocation is an active, regulated process. Following nuclear entry, the activated ER dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, initiating changes in gene transcription. bmbreports.org

Table 1: Quantification of 17β-Estradiol and Estrogen Receptor (ERβ) Interaction in Permeabilized Human Cerebral Vascular Endothelial Cells
17β-Estradiol Concentration (pmol/L)Mean Number of Interaction Events per Nucleus
0~5
120~15
240~25
480~40
720~55
960~60

Data in the table is derived from studies using in situ proximity ligation assays to quantify the interaction between 17β-estradiol and ERβ in the nuclei of permeabilized cells. The values represent an illustrative synthesis of reported dose-response relationships. redheracles.net

Impact on Protein-Protein Interactions within Signaling Complexes

The biological activity of the estradiol-ER complex is critically dependent on its interaction with a multitude of other proteins, forming dynamic signaling complexes. The binding of estradiol not only facilitates receptor dimerization and DNA binding but also orchestrates the recruitment of coactivator and corepressor proteins, which are essential for the modulation of gene transcription. oup.comfredhutch.org

The ligand-bound ER undergoes a conformational change that creates a binding surface for coactivators, which often possess an LXXLL motif (where L is leucine (B10760876) and X is any amino acid). oup.comnih.gov The interaction with coactivators like those in the steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-2, and SRC-3) is a pivotal event. Research has shown that the binding of an agonist ligand such as estradiol stabilizes the ER-coactivator interaction. In fact, the presence of coactivator peptides can reciprocally increase the binding affinity of estradiol to the receptor by slowing the ligand's dissociation rate, thereby increasing the half-life of the active ER-agonist complex by up to 60-fold. nih.govmdpi.com

Quantitative techniques such as fluorescence polarization have been employed to measure the binding affinities between ERs and coactivator peptides in the presence of estradiol. oup.comnih.govthermofisher.com These studies have revealed that different coactivator peptides exhibit varying affinities for ERα and ERβ, and this interaction is strictly dependent on the presence of an agonist like estradiol. Antagonists fail to promote this interaction. oup.comnih.gov For example, a fluorescently-labeled coactivator peptide (D22) binds to estradiol-occupied ERα with a dissociation constant (Kd) in the nanomolar range, indicating a high-affinity interaction. oup.comthermofisher.com

Beyond the classical nuclear signaling pathway, estradiol can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated ERs. frontiersin.orgresearchgate.netnih.gov This leads to the formation of multi-protein signaling complexes that include kinases and adaptor proteins. For instance, upon estradiol stimulation, ERα can form a complex with the scaffolding protein MNAR/PELP1, the tyrosine kinase c-Src, and the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K). researchgate.netnih.govplos.org The formation of this complex is crucial for the activation of downstream pathways, such as the Akt signaling cascade, which influences cell survival and proliferation. frontiersin.orgplos.orgplos.org Techniques like in situ PLA have been instrumental in visualizing and confirming the formation of these ERα/Src/PI3K complexes in response to estradiol in breast cancer cells. nih.gov

Table 2: Effect of 17β-Estradiol on the Binding Affinity of Coactivator Peptides to Estrogen Receptors (ER)
ReceptorCoactivator Peptide MotifLigandDissociation Constant (Kd) (nM)
ERαLXXLL (from SRC-1)17β-Estradiol~30
ERβLXXLL (from SRC-1)17β-Estradiol~50
ERαLXXLL (Phage display peptide D22)17β-Estradiol~20-50
ERβLXXLL (Phage display peptide D22)17β-Estradiol~100-200
ERαLXXLL (from SRC-1)None (Unliganded)No significant binding

Data in the table is a synthesis of findings from fluorescence polarization and anisotropy studies investigating the affinity of coactivator peptides for estrogen receptors in the presence of 17β-estradiol. oup.comnih.govthermofisher.comescholarship.org The values are illustrative of the reported affinities.

Historical Context and Future Directions in Estradiol Enanthate Chemical Research

Historical Milestones in the Chemical Synthesis and Characterization of Estradiol (B170435) Esters

The journey to understand and synthesize estradiol esters is a significant chapter in the history of medicinal and organic chemistry. Following the isolation and structural elucidation of estrogens, the scientific community turned its focus to modifying these steroid hormones to improve their therapeutic properties. The primary motivation was to create longer-acting formulations, mitigating the need for frequent administration.

The era of estrogen esters began in the 1930s. One of the first significant achievements was the marketing of estradiol benzoate (B1203000) in 1933. wikipedia.org This development marked a pivotal moment, demonstrating that esterification of the parent estradiol molecule could effectively prolong its action. This innovation paved the way for further research into different ester attachments. Throughout the mid-20th century, chemists explored various carboxylic acid esters to modulate the duration of effect. A key principle emerged: the length and structure of the ester chain directly influence the compound's lipophilicity and, consequently, its rate of release from an intramuscular depot and subsequent hydrolysis into active estradiol. wikipedia.org

Estradiol enanthate, the heptanoate (B1214049) ester of estradiol, was first described in 1954. wikipedia.org Its development was part of a broader effort to create a portfolio of estrogen esters with varying durations of action. For instance, estradiol valerate (B167501) (a five-carbon ester) was also introduced in 1954, and estradiol cypionate (a cyclopentylpropionate ester) became another widely recognized long-acting variant. wikipedia.org The synthesis of these compounds typically involves the esterification of the C17β hydroxyl group of estradiol with the corresponding acyl halide or anhydride (B1165640).

The following table summarizes key milestones in the development of estradiol esters:

YearMilestoneSignificance
1929 Isolation of Estrone (B1671321)The first estrogen to be isolated, paving the way for steroid hormone research. researchgate.net
1933 Estradiol Benzoate MarketedThe first commercially available estradiol ester, establishing the prodrug concept for prolonged estrogenic activity. wikipedia.org
1954 Estradiol Valerate IntroducedA widely used long-acting ester, expanding the therapeutic options. wikipedia.org
1954 Estradiol Enanthate First DescribedIntroduction of the seven-carbon chain ester, offering a specific pharmacokinetic profile. wikipedia.org
Mid-20th Century Advancement of Spectroscopic TechniquesIR, NMR, and MS became crucial for the definitive structural characterization of newly synthesized steroid esters.

Contributions of Estradiol 3-Enanthate Research to Fundamental Organic Chemistry and Biochemistry

Research into this compound and related steroid esters has furnished valuable insights that extend beyond pharmacology into the core principles of organic chemistry and biochemistry.

From an organic chemistry perspective, the synthesis of estradiol esters like enanthate has served as a practical case study in stereoselective esterification. The estradiol molecule possesses two hydroxyl groups at positions C3 (phenolic) and C17 (secondary alcohol). Selective esterification at the C17 position, which is crucial for creating the prodrug form, requires careful selection of reagents and reaction conditions to avoid reaction at the C3 phenolic hydroxyl. This challenge has contributed to the broader understanding of protecting group strategies and the relative reactivity of different types of hydroxyl groups in complex polycyclic molecules. The development of efficient esterification methods for sterically hindered alcohols, a characteristic of the C17 position, has also benefited the wider field of synthetic organic chemistry.

In the realm of biochemistry , the study of estradiol enanthate has significantly contributed to the understanding of:

Prodrug Metabolism and Pharmacokinetics : Estradiol enanthate is a classic example of a prodrug, an inactive compound that is converted to an active substance in the body. wikipedia.org Its study helped elucidate the role of esterase enzymes in hydrolyzing the ester bond to release free estradiol. This process, which occurs gradually from the oily depot after intramuscular injection, is a fundamental concept in drug delivery, demonstrating how modifying a drug's lipophilicity can control its absorption and duration of action. wikipedia.org

Enzyme Kinetics : Investigating the rate of hydrolysis of various estradiol esters, including enanthate, has provided data on the substrate specificity of carboxylesterases, the enzymes responsible for their activation. This research helps biochemists understand how the structure of the ester side chain influences the rate of enzymatic cleavage.

Receptor Binding and Action : As a prodrug, estradiol enanthate itself does not bind to estrogen receptors (ERα and ERβ). wikipedia.org Research confirming this lack of affinity, followed by its conversion to the highly active estradiol, reinforces the strict structural requirements for ligand-receptor binding. It underscores the principle that even a relatively simple modification like esterification at the C17β position can completely abolish binding affinity until the parent molecule is regenerated. wikipedia.org

Emerging Methodologies and Technologies for Studying Complex Steroid Esters

The accurate detection and quantification of estradiol enanthate and other steroid esters in various matrices are critical for both research and regulatory purposes. Modern analytical chemistry offers a powerful toolkit for this challenge, moving far beyond the classical methods used during their initial discovery.

Chromatographic-Mass Spectrometric Techniques are the cornerstone of modern steroid analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is currently the gold standard for analyzing steroid esters. nih.govwaters.com LC separates the complex mixture, and the tandem mass spectrometer provides highly sensitive and specific detection. The ability to directly analyze the intact ester without derivatization is a significant advantage. The technique relies on specific mass transitions (from a precursor ion to a product ion) to confirm the identity of the compound unequivocally, even at ultra-trace levels. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : While highly effective, GC-MS/MS often requires derivatization of the steroid ester to increase its volatility and thermal stability. acs.org This adds a step to sample preparation but can provide excellent separation and sensitivity. However, for less volatile esters, LC-MS/MS is often preferred. waters.com

Advances in Sample Preparation are crucial for achieving high sensitivity and accuracy, as biological and environmental samples are highly complex. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to isolate and concentrate the steroids from the sample matrix, removing interfering substances before instrumental analysis. rsc.org

Emerging Technologies promise to further enhance the speed and scope of steroid analysis:

Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometry : This ambient mass spectrometry technique allows for the rapid screening of samples with minimal preparation. acs.org It provides a high-throughput method for identifying the presence of steroid esters in preparations, opening new possibilities for rapid quality control and screening. acs.org

High-Resolution Mass Spectrometry (HRMS) : Unlike tandem mass spectrometry (QqQ), which targets specific known compounds, HRMS (e.g., Orbitrap, TOF) can screen for a wide range of known and unknown compounds in a single analysis by providing highly accurate mass measurements. This is particularly useful for identifying novel "designer" steroids or unexpected metabolites.

Isotope Ratio Mass Spectrometry (IRMS) : GC-C-IRMS is a powerful technique used to distinguish between endogenous steroids and their synthetic (exogenous) counterparts by measuring the ratio of carbon-13 to carbon-12 (¹³C/¹²C). rsc.org While often applied to the parent steroid, advances in purification could allow its application to esters or their immediate metabolites to provide definitive proof of administration.

The following table compares key analytical methodologies for steroid esters:

TechnologyPrincipleAdvantagesCommon Application
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.High sensitivity and specificity; direct analysis of intact esters. nih.govQuantitative analysis in biological fluids (serum, urine). nih.gov
GC-MS/MS Gas chromatography separation followed by tandem mass spectrometry detection.Excellent separation efficiency; high sensitivity.Analysis of volatile steroids; often requires derivatization. acs.org
ASAP-MS Rapid ionization of solid/liquid samples at atmospheric pressure.High speed; minimal sample preparation. acs.orgRapid screening of drug preparations. acs.org
GC-C-IRMS Measures the ¹³C/¹²C ratio after GC separation.Differentiates between natural and synthetic origins. rsc.orgAnti-doping control; definitive confirmation of exogenous administration. rsc.org

Prospective Avenues for Academic Research on this compound

Despite being a well-established compound, this compound continues to offer fertile ground for academic inquiry, particularly with the advent of new technologies and theoretical frameworks.

Novel Synthetic Routes: While the classical esterification of estradiol is efficient, future research could explore more "green" and innovative synthetic strategies. This could include:

Enzymatic Synthesis : Utilizing isolated esterase or lipase (B570770) enzymes to catalyze the esterification reaction under mild conditions. This could offer superior stereoselectivity and avoid the use of harsh chemical reagents.

Flow Chemistry : Employing continuous flow reactors for the synthesis could improve reaction control, increase safety, and allow for easier scalability and purification compared to traditional batch processing.

New Analytical Probes and Methods:

Derivatization for Enhanced Sensitivity : Research into new derivatizing agents for LC-MS analysis could further improve ionization efficiency and detection limits. For example, the development of Girard P hydrazones has been shown to enhance the detection capability for certain steroid esters. nih.gov

Intra-tissue Quantification : Developing and validating methods to measure the concentration of estradiol enanthate and its active metabolite, estradiol, directly within target tissues (e.g., adipose tissue, bone) would provide a much clearer picture of its local pharmacodynamics. physiology.org This could involve advanced mass spectrometry imaging techniques.

Theoretical Insights into Molecular Dynamics:

Prodrug Hydrolysis Simulation : Computational chemistry and molecular dynamics (MD) simulations could be employed to model the interaction between estradiol enanthate and the active site of esterase enzymes. nih.gov Such studies could predict the rate of hydrolysis for different ester chain lengths and structures, providing a rational basis for designing future prodrugs with finely tuned release profiles.

Membrane Transport and Depot Formation : Theoretical modeling could help elucidate how the physical properties of estradiol enanthate, such as its lipophilicity, govern its transport across cell membranes and its behavior within an intramuscular oil depot. Understanding the molecular-level interactions within the depot is key to explaining its slow-release characteristics.

By pursuing these avenues, researchers can continue to build upon the historical foundation of knowledge, leveraging modern tools to uncover new layers of understanding about the chemistry, biochemistry, and physical behavior of this compound.

Q & A

Q. What are the critical safety protocols for handling Estradiol 3-Enanthate in laboratory settings?

this compound is classified as a suspected carcinogen (H351) and reproductive toxicant (H361) under GHS guidelines. Researchers must:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Ensure proper ventilation in workspaces, especially during weighing or solvent-based preparation.
  • Store the compound in sealed, labeled containers in dry, ventilated areas away from ignition sources.
  • Follow emergency procedures for spills or exposure, including immediate flushing with water (15+ minutes for eye/skin contact) and medical consultation .

Q. How should this compound be formulated for in vivo studies to ensure solubility and bioavailability?

this compound is lipophilic and requires vehicle optimization for animal studies. Common methods include:

  • Dissolving in organic solvents (e.g., DMSO) followed by dilution in a carrier like sesame oil or cyclodextrin.
  • Validating solubility via dynamic light scattering (DLS) and stability testing under experimental conditions (e.g., temperature, pH).
  • Documenting batch-specific formulations, as variations in solvent purity or ester hydrolysis can affect pharmacokinetics .

Q. What methods are recommended for assessing the stability of this compound under experimental storage conditions?

Stability testing should include:

  • High-performance liquid chromatography (HPLC) with UV detection to monitor degradation products (e.g., free estradiol).
  • Accelerated stability studies at elevated temperatures (40°C) and humidity (75% RH) to simulate long-term storage.
  • Periodic analysis of ester bond integrity via mass spectrometry (LC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different animal models?

Discrepancies often arise from interspecies metabolic differences or formulation variability. To address this:

  • Standardize administration routes (e.g., intramuscular vs. subcutaneous) and vehicle composition.
  • Use LC-MS/MS to quantify estradiol and its metabolites in plasma, ensuring detection limits ≤1 pg/mL.
  • Conduct dose-response studies with control groups to isolate confounding factors like endogenous hormone fluctuations .

Q. What advanced analytical techniques are suitable for identifying impurities or degradation products in this compound batches?

Impurity profiling requires:

  • Ultra-high-resolution LC-MS with electrospray ionization (ESI) to detect trace contaminants (e.g., 17-epi Estradiol Valerate).
  • Nuclear magnetic resonance (NMR) spectroscopy to confirm structural anomalies in synthetic batches.
  • Cross-validation with reference standards from authoritative sources (e.g., USP or EDQM) .

Q. How should researchers design experiments to address conflicting data on this compound’s receptor-binding affinity?

Contradictions may stem from assay variability (e.g., radioligand vs. reporter gene assays). Mitigation strategies include:

  • Replicating studies under identical conditions (e.g., cell line, incubation time).
  • Applying statistical rigor: Use ANOVA with post-hoc tests to compare binding affinities across multiple trials.
  • Reporting confidence intervals and effect sizes to contextualize "significant" findings (p < 0.05 predefined) .

Q. What ethical and methodological considerations are critical for longitudinal studies involving this compound?

  • Obtain institutional animal care committee (IACUC) approval, specifying endpoints to minimize distress.
  • For human cell lines, document provenance and ethical compliance (e.g., HIPAA for patient-derived samples).
  • Pre-register study protocols (e.g., on Open Science Framework) to reduce bias in data interpretation .

Methodological Guidelines

  • Data Presentation : Report numerical values to the precision of instrumentation (e.g., ±0.001 mg for analytical balances). Use SI units and avoid redundant data tables; raw datasets should be archived in supplementary materials .
  • Statistical Analysis : Justify tests (e.g., Student’s t-test for normally distributed data; Mann-Whitney U for non-parametric). Disclose software (e.g., GraphPad Prism v10) and versioning .
  • Reproducibility : Share detailed protocols for formulation, dosing, and analysis via repositories like protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.